molecular formula C12H20N2O5S B14364614 2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide CAS No. 95113-62-5

2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide

Cat. No.: B14364614
CAS No.: 95113-62-5
M. Wt: 304.36 g/mol
InChI Key: TXZXPFKTLUSTPV-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide is a chemical compound with a unique structure that includes a pyridine ring, a sulfonamide group, and a dihydroxypropoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with diethylamine and 2,3-dihydroxypropyl ether. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropoxy group may yield ketones, while reduction of the sulfonamide group may produce primary or secondary amines.

Scientific Research Applications

2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The dihydroxypropoxy side chain may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its action include inhibition of enzyme activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane: Similar in having dihydroxypropoxy groups but differs in the core structure.

    N1-(3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl) Iohexol: Shares the dihydroxypropoxy group but has a different functional group arrangement.

Uniqueness

2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide is unique due to its combination of a pyridine ring, sulfonamide group, and dihydroxypropoxy side chain. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for targeted applications in research and industry.

Properties

CAS No.

95113-62-5

Molecular Formula

C12H20N2O5S

Molecular Weight

304.36 g/mol

IUPAC Name

2-(2,3-dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide

InChI

InChI=1S/C12H20N2O5S/c1-3-14(4-2)20(17,18)11-6-5-7-13-12(11)19-9-10(16)8-15/h5-7,10,15-16H,3-4,8-9H2,1-2H3

InChI Key

TXZXPFKTLUSTPV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N=CC=C1)OCC(CO)O

Origin of Product

United States

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